2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a hydroxynaphthyl group
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps
Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions using appropriate halogenated precursors.
Attachment of Hydroxynaphthyl Group: The final step involves the condensation of the triazole derivative with 2-hydroxynaphthaldehyde under reflux conditions to form the desired compound.
Chemical Reactions Analysis
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The triazole ring and the hydroxynaphthyl group are thought to play key roles in its biological activity, potentially interacting with enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
These compounds share similar structural features, such as the triazole ring and the chlorophenyl group, but differ in the substituents attached to the triazole ring and the hydrazide moiety. The unique combination of functional groups in 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20ClN5O2S |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H20ClN5O2S/c28-20-11-13-21(14-12-20)33-26(19-7-2-1-3-8-19)31-32-27(33)36-17-25(35)30-29-16-23-22-9-5-4-6-18(22)10-15-24(23)34/h1-16,34H,17H2,(H,30,35)/b29-16+ |
InChI Key |
OIEOVKXAZPYITI-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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